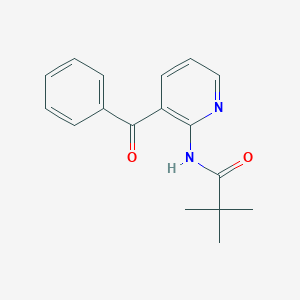

2-Pivaloylamino-3-benzoylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-17(2,3)16(21)19-15-13(10-7-11-18-15)14(20)12-8-5-4-6-9-12/h4-11H,1-3H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYYYMXRFDMQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363317 | |

| Record name | 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125867-32-5 | |

| Record name | 2-PIVALOYLAMINO-3-BENZOYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Pivaloylamino-3-benzoylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pivaloylamino-3-benzoylpyridine, also known as N-(3-benzoylpyridin-2-yl)pivalamide, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bulky pivaloyl protecting group on the 2-amino position and a benzoyl group at the 3-position, presents a unique synthetic challenge. The electron-donating nature of the protected amino group activates the pyridine ring, while the steric hindrance of the pivaloyl group plays a crucial role in directing the regioselectivity of electrophilic substitution. This guide provides a comprehensive overview of a logical and efficient pathway for the synthesis of this target molecule, delving into the mechanistic rationale behind the chosen reactions and offering detailed experimental considerations.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence starting from the readily available 2-aminopyridine. The overall strategy involves:

-

Protection of the Amino Group: The initial step is the N-acylation of 2-aminopyridine with pivaloyl chloride. This serves a dual purpose: it protects the nucleophilic amino group from reacting in the subsequent electrophilic substitution step and its steric bulk influences the regiochemical outcome of the benzoylation.

-

Regioselective Friedel-Crafts Benzoylation: The second step is the introduction of the benzoyl group onto the pyridine ring via a Friedel-Crafts acylation reaction. The pivaloylamino group, being an ortho-, para-director, activates the pyridine ring for electrophilic attack, primarily at the C3 and C5 positions. The significant steric hindrance imposed by the pivaloyl group is anticipated to favor substitution at the less hindered C3 position.

This synthetic design is depicted in the following workflow:

Figure 2: Mechanism of N-acylation of 2-aminopyridine.

Experimental Protocol (Proposed)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminopyridine | 94.11 | 10.0 g | 0.106 |

| Pivaloyl Chloride | 120.58 | 14.0 mL (1.1 eq) | 0.117 |

| Pyridine (anhydrous) | 79.10 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated NaHCO₃ solution | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.106 mol) of 2-aminopyridine in 100 mL of anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 14.0 mL (0.117 mol) of pivaloyl chloride dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 200 mL of ice-cold water and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-pivaloylaminopyridine.

Part 2: Synthesis of this compound (Final Product)

This step involves a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. The electron-donating pivaloylamino group activates the pyridine ring, making it susceptible to acylation.

Causality Behind Experimental Choices

-

Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from benzoyl chloride.[1][2] A stoichiometric amount or even a slight excess of the catalyst is often necessary as it can complex with both the starting material and the product.

-

Solvent: An inert solvent that does not react with the Lewis acid is crucial. Dichloromethane or 1,2-dichloroethane are common choices.

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then warmed to promote the reaction to completion.

-

Regioselectivity: The 2-pivaloylamino group is an ortho, para-directing group. In the pyridine ring, this corresponds to the 3- and 5-positions. The significant steric bulk of the pivaloyl group is expected to hinder the approach of the electrophile to the 5-position, thus favoring the formation of the 3-substituted product.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of an acylium ion, which then acts as the electrophile.

Figure 3: Mechanism of Friedel-Crafts benzoylation.

Experimental Protocol (Proposed)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Pivaloylaminopyridine | 178.23 | 5.0 g | 0.028 |

| Benzoyl Chloride | 140.57 | 3.6 mL (1.1 eq) | 0.031 |

| Aluminum Chloride (anhydrous) | 133.34 | 4.1 g (1.1 eq) | 0.031 |

| 1,2-Dichloroethane (anhydrous) | 98.96 | 100 mL | - |

| Hydrochloric Acid (1 M) | - | As needed | - |

| Saturated NaHCO₃ solution | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

To a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add 4.1 g (0.031 mol) of anhydrous aluminum chloride and 50 mL of anhydrous 1,2-dichloroethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 3.6 mL (0.031 mol) of benzoyl chloride to the stirred suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, dissolve 5.0 g (0.028 mol) of 2-pivaloylaminopyridine in 50 mL of anhydrous 1,2-dichloroethane.

-

Add the solution of 2-pivaloylaminopyridine dropwise to the acylium ion complex at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 100 mL of ice-cold 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Characterization and Data Analysis

The identity and purity of the intermediate and final product must be confirmed through various spectroscopic techniques.

Expected Spectroscopic Data

2-Pivaloylaminopyridine (Intermediate):

-

¹H NMR: Signals for the pyridine ring protons, a singlet for the tert-butyl protons, and a broad singlet for the NH proton.

-

¹³C NMR: Resonances for the pyridine ring carbons, the tert-butyl carbons, and the amide carbonyl carbon.

-

IR (cm⁻¹): Characteristic peaks for N-H stretching, C=O stretching (amide), and aromatic C-H and C=C/C=N stretching.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to its molecular weight (178.23 g/mol ).

This compound (Final Product, CAS 125867-32-5): [3]

-

¹H NMR: Complex aromatic region showing signals for both the pyridine and benzoyl rings, a singlet for the tert-butyl protons, and a broad singlet for the NH proton.

-

¹³C NMR: Resonances for the carbons of the pyridine and benzoyl rings, the tert-butyl group, the amide carbonyl, and the ketone carbonyl.

-

IR (cm⁻¹): N-H stretching, two distinct C=O stretching bands (amide and ketone), and aromatic C-H and C=C/C=N stretching vibrations.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to its molecular weight (282.34 g/mol ).[3]

Conclusion

The synthesis of this compound presents a valuable case study in the strategic functionalization of pyridine derivatives. By employing a bulky pivaloyl protecting group, the challenges of controlling regioselectivity in the Friedel-Crafts acylation of the activated pyridine ring can be effectively addressed. The proposed two-step pathway, involving N-acylation followed by regioselective benzoylation, offers a logical and efficient route to this target molecule. The detailed experimental considerations and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers and scientists in their synthetic endeavors. Rigorous characterization of the intermediate and final product is paramount to ensure the integrity of the synthesis.

References

(Note: The following is a consolidated list of sources that informed the development of this technical guide. Not all may be directly cited in the text but were used to build the foundational understanding of the synthesis.)

-

PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide]. Retrieved from [Link]

-

ResearchGate. (2010). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Retrieved from [Link]

-

SciSpace. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

MDPI. (2021). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Retrieved from [Link]

-

MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

-

RSC Publishing. (2016). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Retrieved from [Link]

-

MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. David R. Williams. Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-BENZOYLPYRIDINE. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-3-phenyl-3-(pyridin-2-yl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Pivaloylamino-3-benzoylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the putative molecule, 2-Pivaloylamino-3-benzoylpyridine. As a novel chemical entity, this document synthesizes foundational principles of organic chemistry with data from analogous structures to predict its molecular properties, propose a viable synthetic route, and forecast its spectroscopic signature. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related pyridine derivatives in the field of medicinal chemistry and drug discovery.

Introduction: The Rationale for this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The title compound, this compound, combines three key pharmacophores: a 2-aminopyridine core, a bulky, lipophilic pivaloyl group, and a benzoyl moiety. This unique combination suggests the potential for novel biological activity, making it a target of interest for synthetic and medicinal chemists.

Proposed Molecular Structure and Physicochemical Properties

The proposed structure of this compound is presented below. The molecule consists of a pyridine ring substituted at the 2-position with a pivaloylamino group and at the 3-position with a benzoyl group.

Molecular Formula: C₁₉H₂₀N₂O₂

Molecular Weight: 308.38 g/mol

IUPAC Name: N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide

| Property | Predicted Value | Justification |

| LogP | 3.5 - 4.5 | The presence of the lipophilic pivaloyl and benzoyl groups is expected to result in moderate to high lipophilicity. |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | Calculated based on the contributions of the amide and ketone functionalities. |

| Hydrogen Bond Donors | 1 (Amide N-H) | The amide group provides a single hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Amide O, Ketone O) | The nitrogen atom of the pyridine ring and the oxygen atoms of the amide and ketone groups can act as hydrogen bond acceptors. |

| Rotatable Bonds | 4 | The bonds connecting the pivaloyl group, the benzoyl group, and the pyridine ring allow for conformational flexibility. |

Proposed Synthesis of this compound

The synthesis of this compound is envisioned as a two-step process starting from 2-amino-3-benzoylpyridine. This intermediate, while not commercially common, can be synthesized through established methods for the introduction of a benzoyl group at the 3-position of a pyridine ring. It is important to note that direct Friedel-Crafts acylation of pyridine is generally unsuccessful due to the deactivation of the ring by the Lewis acid catalyst complexing with the nitrogen lone pair.[5] However, alternative methods exist.[6][7]

Synthesis of the Intermediate: 2-Amino-3-benzoylpyridine

One plausible route to 2-amino-3-benzoylpyridine involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a Lewis acid, although this may lead to a mixture of isomers. A more controlled approach would be a directed ortho-metalation of a protected 2-aminopyridine followed by reaction with benzaldehyde and subsequent oxidation. A more straightforward method, however, would be to start from 2-amino-3-bromopyridine, which can undergo a palladium-catalyzed cross-coupling reaction with a benzoyl source or be converted to an organometallic species for subsequent reaction with benzoyl chloride.

N-Acylation to Yield this compound

The final step involves the N-acylation of 2-amino-3-benzoylpyridine with pivaloyl chloride. This is a standard procedure for the formation of an amide bond.[8]

Caption: Proposed final synthetic step for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve 2-amino-3-benzoylpyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq), to the reaction mixture and stir.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[9][10]

Predicted Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and benzene rings, as well as the aliphatic protons of the pivaloyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pivaloyl (t-Bu) | 1.2 - 1.4 | singlet (s) | 9H |

| Pyridine H-5 | 7.2 - 7.4 | doublet of doublets (dd) | 1H |

| Benzoyl (p-H) | 7.4 - 7.6 | triplet (t) | 1H |

| Benzoyl (m-H) | 7.6 - 7.8 | triplet (t) | 2H |

| Benzoyl (o-H) | 7.8 - 8.0 | doublet (d) | 2H |

| Pyridine H-4 | 8.0 - 8.2 | doublet of doublets (dd) | 1H |

| Pyridine H-6 | 8.4 - 8.6 | doublet of doublets (dd) | 1H |

| Amide N-H | 9.0 - 10.0 | broad singlet (br s) | 1H |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.[11][12][13]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pivaloyl (CH₃) | 27 - 29 |

| Pivaloyl (quaternary C) | 39 - 41 |

| Pyridine C-5 | 120 - 125 |

| Benzoyl (o-C) | 128 - 130 |

| Benzoyl (m-C) | 129 - 131 |

| Benzoyl (p-C) | 133 - 135 |

| Benzoyl (ipso-C) | 137 - 139 |

| Pyridine C-3 | 138 - 142 |

| Pyridine C-4 | 145 - 148 |

| Pyridine C-6 | 148 - 152 |

| Pyridine C-2 | 152 - 156 |

| Amide C=O | 175 - 178 |

| Ketone C=O | 195 - 200 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1680 - 1700 | Strong |

| C=O Stretch (Ketone) | 1650 - 1670 | Strong |

| C=N, C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₉H₂₀N₂O₂.

Reactivity and Stability

The this compound molecule possesses several reactive sites. The pyridine nitrogen is basic and can be protonated or alkylated. The amide bond is susceptible to hydrolysis under acidic or basic conditions, although the sterically hindered pivaloyl group may provide some degree of stability.[14][15] The ketone carbonyl group can undergo nucleophilic addition reactions. The aromatic rings can potentially undergo electrophilic or nucleophilic substitution reactions, although the electronic nature of the substituents will dictate the regioselectivity. The compound is expected to be stable under normal laboratory conditions, but should be protected from strong acids, bases, and reducing agents.

Potential Biological and Pharmacological Significance

While the biological activity of this compound is yet to be determined, the constituent pharmacophores suggest several potential areas of interest for drug development professionals.

-

Anticancer Activity: Many pyridine and benzoyl-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[3][16]

-

Anti-inflammatory Properties: The amide functionality and the pyridine core are present in a number of anti-inflammatory agents.[4]

-

Enzyme Inhibition: The benzoylpiperidine fragment, a close structural relative, is a privileged structure in medicinal chemistry and has been shown to inhibit a variety of enzymes.[2][3]

The bulky pivaloyl group can enhance membrane permeability and metabolic stability, which are desirable properties for drug candidates. Further in-vitro and in-vivo studies are required to elucidate the specific biological activities of this compound.

Conclusion

This technical guide has provided a predictive overview of the molecular structure, properties, synthesis, and potential significance of this compound. By leveraging data from structurally related compounds and fundamental chemical principles, we have constructed a foundational body of knowledge for this novel molecule. The proposed synthetic route is logical and based on well-established organic reactions. The predicted spectroscopic data provides a benchmark for future characterization efforts. The potential for this molecule to exhibit interesting biological activities warrants further investigation by the scientific community. This guide serves as a starting point for researchers and drug development professionals to explore the chemistry and therapeutic potential of this and other novel pyridine derivatives.

References

Sources

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]

- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Benzoylpyridine(91-02-1) IR Spectrum [m.chemicalbook.com]

- 12. 3-Benzoylpyridine(5424-19-1) 1H NMR [m.chemicalbook.com]

- 13. 4-Benzoylpyridine(14548-46-0) 1H NMR spectrum [chemicalbook.com]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

IUPAC name N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide

An In-Depth Technical Guide to N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide: Synthesis, Characterization, and Potential Applications

Abstract

N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide is a unique heterocyclic compound featuring a pyridine core substituted with both a benzoyl and a bulky 2,2-dimethylpropanamide group. This guide provides a comprehensive overview of this molecule, designed for researchers and professionals in drug discovery and organic synthesis. We will explore its structural characteristics, propose a detailed, field-proven synthetic methodology, and discuss its potential as a scaffold in medicinal chemistry, drawing insights from analogous structures with demonstrated biological activities.

Introduction: Unveiling a Promising Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its ability to participate in hydrogen bonding and its unique electronic properties make it a privileged scaffold in drug design. The title compound, N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide, combines this critical heterocycle with a benzoyl moiety, known to interact with various biological targets, and a sterically demanding t-butyl group from the pivaloyl moiety, which can enhance metabolic stability and modulate binding affinity.

While specific data on N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide is not extensively documented in public literature, its structural motifs are present in compounds with significant biological activities, including potential as anticancer agents and modulators of key enzymes.[1][2][3] This guide aims to bridge the information gap by providing a robust theoretical and practical framework for its synthesis and to stimulate further investigation into its therapeutic potential.

Physicochemical Properties and Structural Analysis

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₉H₂₀N₂O₂ | Derived from structural components. |

| Molecular Weight | 324.38 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Based on the properties of similar aromatic amides. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) and sparingly soluble in water. | The aromatic rings and the amide group contribute to its organic solubility, while the pyridine nitrogen offers a site for protonation, potentially increasing aqueous solubility at low pH. |

| LogP | Moderately lipophilic | The presence of two phenyl rings and a t-butyl group suggests a higher LogP, which is often desirable for cell permeability. |

| Hydrogen Bond Donors | 1 (Amide N-H) | The amide proton can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 3 (Pyridine N, Carbonyl O x2) | The pyridine nitrogen and the two carbonyl oxygens are potential hydrogen bond acceptors. |

Structural Elucidation Techniques:

Should this compound be synthesized, a standard battery of analytical techniques would be employed for its structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the pyridine and benzoyl rings, a singlet for the t-butyl group, and a signal for the amide proton. ¹³C NMR would confirm the presence of all 19 carbon atoms, including the two carbonyl carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch and the two C=O stretches of the amide and ketone functionalities would be expected.

Proposed Synthesis Pathway

The synthesis of N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide can be logically approached through a two-step process: the synthesis of the key intermediate, (2-aminopyridin-3-yl)(phenyl)methanone (2-amino-3-benzoylpyridine), followed by its acylation with pivaloyl chloride.

Figure 1: Proposed two-step synthesis of the target compound.

Synthesis of (2-aminopyridin-3-yl)(phenyl)methanone

The synthesis of the 2-amino-3-benzoylpyridine intermediate is a critical first step. While various methods for the synthesis of benzoylpyridines exist, a common approach involves the oxidation of a precursor alcohol, phenyl(pyridin-2-yl)methanol.[4][5][6] A multi-step synthesis for a similar compound, 2-(2-amino-5-bromo-benzoyl) pyridine, has been described in the patent literature and can be adapted.[7]

Conceptual Experimental Protocol:

-

Rationale: This multi-step process, while complex, allows for the controlled introduction of the necessary functional groups onto the pyridine ring. The choice of protecting groups is crucial to prevent side reactions.

-

Step 1: Protection of the Amine. The starting material, a substituted 2-aminopyridine, would likely have its amino group protected to prevent unwanted reactions during subsequent steps.

-

Step 2: Introduction of the Benzoyl Group. This could be achieved through a Friedel-Crafts-type acylation or by the oxidation of a precursor benzyl group.[8] A patent for a similar synthesis describes the selective oxidation of a methylene bridge to form the ketone.[7]

-

Step 3: Deprotection of the Amine. The protecting group on the amino functionality is removed to yield the desired 2-amino-3-benzoylpyridine.

Acylation with Pivaloyl Chloride

The final step involves the acylation of the 2-amino-3-benzoylpyridine with pivaloyl chloride to form the target amide. Pivaloyl chloride is a common and effective reagent for introducing the bulky and metabolically robust t-butylcarbonyl group.[9][10][11]

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of (2-aminopyridin-3-yl)(phenyl)methanone (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 equivalents) at 0-5 °C.[12]

-

Causality: The base is essential to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine, which would render it unreactive. The low temperature helps to control the exothermicity of the reaction.

-

-

Addition of Acylating Agent: Slowly add pivaloyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0-5 °C.[12][13]

-

Causality: Slow addition prevents a rapid temperature increase and potential side reactions. Pivaloyl chloride is a highly reactive acylating agent.[14]

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for a specified period (typically 1-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with water and brine to remove the base hydrochloride salt and any unreacted starting materials. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide.

Figure 2: A typical workflow for the acylation of 2-amino-3-benzoylpyridine.

Potential Biological Significance and Future Directions

The structural components of N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide are found in molecules with a range of biological activities, suggesting that this compound could be a valuable lead for drug discovery programs.

-

Anticancer Potential: Pyridine and benzamide derivatives have been investigated as inhibitors of various cancer-related targets. For instance, some novel pyridine derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[1][15] Additionally, other complex propanamides have demonstrated antiproliferative effects on various cancer cell lines.[2][3]

-

Enzyme Inhibition: The N-pyridin-2-yl benzamide scaffold has been identified in allosteric activators of glucokinase, a critical enzyme in glucose metabolism, highlighting its potential in the development of antidiabetic agents.[16]

-

Metabolic Stability: The 2,2-dimethylpropanamide (pivaloyl) group is often incorporated into drug candidates to enhance their metabolic stability by sterically hindering enzymatic degradation.

Future Research:

-

Synthesis and Characterization: The primary next step is the actual synthesis and thorough characterization of N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide to confirm its structure and assess its physicochemical properties.

-

Biological Screening: The synthesized compound should be subjected to a broad panel of biological assays to identify any potential therapeutic activities. This could include screening against various cancer cell lines, enzyme inhibition assays, and receptor binding studies.

-

Structure-Activity Relationship (SAR) Studies: Should the initial screening reveal promising activity, the synthesis of analogues with modifications to the benzoyl ring, the pyridine ring, and the amide moiety would be a logical progression to establish a structure-activity relationship and optimize for potency and selectivity.

Conclusion

N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This guide has provided a detailed, scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies for its precursors and drawing parallels with structurally related bioactive compounds, we have laid the groundwork for future research into this promising chemical entity. The convergence of the privileged pyridine scaffold with other key pharmacophoric features makes N-(3-benzoylpyridin-2-yl)-2,2-dimethylpropanamide a compelling target for further investigation in the quest for novel therapeutics.

References

-

Kaur, R., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(4), 445-456. [Link]

-

El-Naggar, A. M., et al. (2022). (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. Molecules, 27(22), 7719. [Link]

-

Al-Suwaidan, I. A., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025. [Link]

-

PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

-

Wanner, K. T., et al. (2000). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry, 65(21), 7049-7055. [Link]

- Google Patents. (n.d.). US20040054230A1 - Synthesis of n,n-dimethyl-3-(4-methyl) benzoyl propionamide a key intermediate of zolpidem.

-

ResearchGate. (n.d.). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

Chemsrc. (n.d.). N,N-Dimethylpropanamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-benzoylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.

-

National Center for Biotechnology Information. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 54, 175-185. [Link]

-

PubChem. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]

-

Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2024). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PubMed, 30(14), 3025. [Link]

- Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.

-

National Center for Biotechnology Information. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 48(21), 3727-3730. [Link]

- Google Patents. (n.d.). CN101311155A - Process for preparing chloro-pivalyl chloride.

-

El-Naggar, A. M., et al. (2022). A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. PubMed, 27(22), 7719. [Link]

-

PrepChem.com. (n.d.). Synthesis of pivaloyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). C5H10NO+. Retrieved from [Link]

-

PubChem. (n.d.). Phenyl-3-pyridinylmethanone. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study | MDPI [mdpi.com]

- 3. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 5. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Pivaloyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. US20040054230A1 - Synthesis of n,n-dimethyl-3-(4-methyl) benzoyl propionamide a key intermediate of zolpidem - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. (E)- N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical studies on N-(3-benzoylpyridin-2-yl)pivalamide

An In-depth Technical Guide to the Theoretical Studies of N-(3-benzoylpyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of N-(3-benzoylpyridin-2-yl)pivalamide, a molecule of interest in medicinal chemistry due to its structural motifs, which are common in bioactive compounds.[1][2] Lacking extensive experimental data, this document outlines a robust computational approach to elucidate its structural, electronic, and intermolecular properties. By leveraging Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking, we present a self-validating system of protocols designed to predict the molecule's behavior and potential as a drug candidate. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related compounds.

Introduction: Rationale for a Theoretical Investigation

N-(3-benzoylpyridin-2-yl)pivalamide incorporates several key pharmacophores: a pyridine ring, a benzoyl group, and an amide linkage. Pyridine derivatives are ubiquitous in pharmaceutical drugs and agricultural products, often acting as proton acceptors in hydrogen-bonded complexes.[3] Similarly, amide functionalities are essential building blocks in a vast array of natural and synthetic bioactive molecules.[1] The combination of these groups in a single scaffold suggests a high potential for diverse biological activities.

Given the novelty of this specific compound, a theoretical investigation serves as a crucial first step to understand its intrinsic properties. Computational chemistry offers a powerful, cost-effective, and time-efficient means to predict molecular structure, reactivity, and potential interactions with biological targets before embarking on extensive laboratory synthesis and testing.[4][5] This guide details the causal logic behind selecting specific computational experiments to build a comprehensive profile of N-(3-benzoylpyridin-2-yl)pivalamide.

Computational Methodology: A Self-Validating Approach

The cornerstone of this theoretical investigation is a multi-faceted computational strategy, where different analyses provide complementary and cross-verifiable insights.

Density Functional Theory (DFT) for Structural and Electronic Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It provides a good balance between accuracy and computational cost, making it ideal for molecules of this size.

Protocol for DFT Calculations:

-

Software: Gaussian 16 or a similar quantum chemistry software package is recommended.[6]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven reliability in providing excellent agreement between theoretical and experimental data for organic molecules.[3][5]

-

Basis Set: The 6-311++G(d,p) basis set is selected to provide a high degree of flexibility in describing the electron distribution, which is crucial for accurate modeling of non-covalent interactions.[5]

-

Geometry Optimization: The initial molecular structure of N-(3-benzoylpyridin-2-yl)pivalamide is drawn and subjected to full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule in the gas phase.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[6] These calculations also provide the theoretical infrared (IR) and Raman spectra.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[7][8][9] Although we lack an experimental crystal structure, this analysis can be performed on a hypothetical crystal packing to predict the dominant intermolecular forces.

Protocol for Hirshfeld Surface Analysis:

-

Software: CrystalExplorer 17.5 is the standard software for these calculations.[6][7]

-

Input: The optimized molecular geometry from the DFT calculations is used to generate a hypothetical crystal structure.

-

Surface Generation: Hirshfeld surfaces are generated and mapped with properties like dnorm (normalized contact distance), shape index, and curvedness. Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds.[8]

-

2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing quantitative percentages for different types of interactions (e.g., H···H, C···H, O···H).[7][10]

Molecular Docking for Biological Target Interaction

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] This is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

Protocol for Molecular Docking:

-

Software: PyRx virtual screening tool, which utilizes AutoDock Vina, is a robust and widely used platform.[3]

-

Ligand Preparation: The DFT-optimized structure of N-(3-benzoylpyridin-2-yl)pivalamide is prepared by adding polar hydrogens and assigning Gasteiger charges.

-

Target Selection and Preparation: A relevant protein target is selected. For this guide, we will hypothetically choose a protein kinase, a common target for pyridine-containing inhibitors. The protein structure (obtained from the Protein Data Bank) is prepared by removing water molecules, adding polar hydrogens, and defining the binding site.

-

Docking Simulation: The docking algorithm explores various conformations of the ligand within the protein's active site and scores them based on a scoring function that estimates the binding energy.

-

Analysis: The resulting poses are analyzed to identify the most stable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Predicted Molecular Properties: A Theoretical Profile

Molecular Geometry

The geometry optimization would reveal the three-dimensional arrangement of the atoms in N-(3-benzoylpyridin-2-yl)pivalamide. Key parameters to analyze include the dihedral angles between the pyridine and benzoyl rings, which will determine the overall molecular conformation. Intramolecular hydrogen bonds, such as between the amide N-H and the benzoyl oxygen, would also be identified.[13]

Table 1: Predicted Key Geometric Parameters (Hypothetical)

| Parameter | Predicted Value | Significance |

| Pyridine-Benzoyl Dihedral Angle | 45-60° | Determines steric hindrance and interaction potential. |

| Amide Bond Length (C-N) | ~1.35 Å | Indicates partial double bond character. |

| N-H···O Intramolecular H-bond | ~2.2 Å | Contributes to conformational stability. |

Spectroscopic Signatures (Theoretical)

The frequency calculations from DFT will yield theoretical vibrational spectra.

-

IR Spectrum: Key predicted peaks would include the N-H stretch (around 3300-3400 cm-1), the C=O stretches of the amide and ketone (around 1650-1700 cm-1), and aromatic C-H stretches (above 3000 cm-1). Comparing theoretical and experimental spectra is a standard method for structural confirmation.[5]

-

NMR Spectrum: While not directly calculated here, the optimized geometry provides the basis for more advanced NMR prediction software.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

-

HOMO: Expected to be localized on the electron-rich regions, likely the pyridine ring and the amide group.

-

LUMO: Expected to be localized on the electron-deficient benzoyl group.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[12]

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution on the molecule's surface.

-

Negative Potential (Red/Yellow): Expected around the electronegative oxygen and nitrogen atoms, indicating sites for electrophilic attack.

-

Positive Potential (Blue): Expected around the amide and aromatic hydrogen atoms, indicating sites for nucleophilic attack.

Visualization of Theoretical Workflows and Concepts

Diagram 1: Overall Theoretical Workflow

Caption: Workflow for the theoretical investigation of N-(3-benzoylpyridin-2-yl)pivalamide.

Diagram 2: Hirshfeld Surface Analysis Concept

Caption: Conceptual flow of Hirshfeld surface analysis for quantifying intermolecular forces.

Conclusion and Future Directions

This guide outlines a comprehensive theoretical framework for characterizing N-(3-benzoylpyridin-2-yl)pivalamide. The proposed DFT, Hirshfeld, and molecular docking studies provide a robust, self-validating pathway to predict its structural, electronic, and interactive properties. The insights gained from this computational approach would be invaluable for guiding future experimental work, including synthesis, crystallographic analysis, and biological activity screening. By understanding the molecule's fundamental properties in silico, researchers can more efficiently design and execute experiments, accelerating the drug discovery and development process.

References

-

Green Synthesis for 3-(2-Benzoylhydrazono)-N-(pyridin-2-yl)butanamide Complexes: Spectral, Analytical, Modelling, MOE Docking and Biological Studies. (2025). ResearchGate. [Link]

-

Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. ResearchGate. [Link]

-

Synthesis, Molecular Structure and DFT Study of 2-(N-Benzoylbenzamido)pyridine-3-yl benzoate. (2025). ResearchGate. [Link]

-

N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide. National Institutes of Health. [Link]

-

Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. National Institutes of Health. [Link]

-

Synthesis of N‐(Pyridin‐2‐yl)benzamide. ResearchGate. [Link]

-

Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. [Link]

-

Pivalamide, N-methyl-N-(2-benzoylphenyl)-. PubChem. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. MDPI. [Link]

-

(PDF) N-(4-Benzoylphenyl)pyridine-2-carbothioamide. ResearchGate. [Link]

-

Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. National Institutes of Health. [Link]

-

Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide. Oriental Journal of Chemistry. [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. MDPI. [Link]

-

(PDF) Crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide: Degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide. ResearchGate. [Link]

-

Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. NIScPR. [Link]

-

Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide. Oriental Journal of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone [mdpi.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure and Hirshfeld surface analysis of 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide – Oriental Journal of Chemistry [orientjchem.org]

- 12. opendata.uni-halle.de [opendata.uni-halle.de]

- 13. researchgate.net [researchgate.net]

Introduction: Strategic Importance of 2-Pivaloylamino-3-benzoylpyridine

An In-depth Technical Guide to the Synthesis of 2-Pivaloylamino-3-benzoylpyridine

Abstract: This technical guide provides a comprehensive examination of a viable synthetic pathway to this compound, a key building block in modern medicinal chemistry. Recognizing the challenges associated with direct C3-acylation of the 2-aminopyridine scaffold, this whitepaper details a robust, multi-step approach. The synthesis of the pivotal intermediate, 2-amino-3-benzoylpyridine, is addressed through a field-proven strategy involving directed synthesis, followed by a standard N-acylation to yield the final product. This document is structured to provide researchers, scientists, and drug development professionals with a blend of theoretical rationale and practical, actionable protocols, ensuring a thorough understanding of the synthetic strategy.

This compound is a significant heterocyclic compound, often utilized as a key intermediate in the development of novel pharmaceutical agents. Its structural framework is integral to molecules designed to interact with various biological targets. The efficient and reproducible synthesis of this compound is, therefore, a critical aspect of the drug discovery and development pipeline. This guide aims to provide a scientifically sound and practical approach to its synthesis, addressing the inherent challenges of pyridine chemistry.

The Synthetic Challenge: Regioselectivity in Pyridine Functionalization

Direct Friedel-Crafts acylation of 2-aminopyridine is not a straightforward transformation. The pyridine ring is electron-deficient, which generally makes it less reactive towards electrophilic aromatic substitution than benzene. Furthermore, the amino group at the C2 position is a strong activating group, but its directing effect can be complex and often leads to mixtures of products or reactions at the nitrogen atom. The C3 position is particularly challenging to functionalize selectively via classical electrophilic substitution. Therefore, a more nuanced and controlled synthetic strategy is required to achieve the desired 2-amino-3-benzoylpyridine intermediate.

Proposed Synthetic Pathway

A logical and robust synthetic route is proposed, circumventing the challenges of direct C3 acylation. This pathway is divided into two main stages:

-

Stage 1: Synthesis of 2-Amino-3-benzoylpyridine. This will be achieved through a multi-step sequence involving the synthesis of a suitable precursor, followed by a coupling reaction and subsequent oxidation.

-

Stage 2: N-Pivaloylation of 2-Amino-3-benzoylpyridine. A standard acylation of the amino group will be employed to yield the final product.

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 2-Amino-3-benzoylpyridine

This stage involves a three-step process to construct the key intermediate.

Rationale: A palladium-catalyzed cross-coupling reaction is a reliable method for forming the C-C bond between the pyridine ring and the benzyl group.

Protocol:

-

To a solution of 2-bromopyridine (1.0 eq) in a suitable solvent such as toluene, add benzyl alcohol (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).

-

Add a base, such as K3PO4 (2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-benzylpyridine.

Rationale: The benzylic methylene group of 2-benzylpyridine can be selectively oxidized to a ketone using a variety of oxidizing agents.

Protocol:

-

Dissolve 2-benzylpyridine (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetic acid and water.

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), portion-wise while maintaining the temperature between 20-40 °C.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant.

-

Neutralize the mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or distillation to yield 2-benzoylpyridine.

Rationale: The introduction of an amino group at the C3 position can be achieved through a directed amination reaction.

Protocol:

-

Protect the ketone of 2-benzoylpyridine as a ketal, for example, by reacting with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).

-

The resulting protected pyridine can then be subjected to a Chichibabin-type amination or a transition-metal-catalyzed C-H amination at the C3 position. For a Chichibabin reaction, treat the protected pyridine with sodium amide (NaNH2) in an inert solvent like liquid ammonia or toluene at elevated temperatures.

-

After the reaction is complete, carefully quench the reaction with water or an ammonium chloride solution.

-

Deprotect the ketal by treating with aqueous acid to regenerate the benzoyl group.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain 2-amino-3-benzoylpyridine.

Stage 2: N-Pivaloylation of 2-Amino-3-benzoylpyridine

Rationale: This is a standard acylation of an amine using an acyl chloride. The presence of a base is crucial to neutralize the HCl generated during the reaction.

Protocol:

-

Dissolve 2-amino-3-benzoylpyridine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.2 eq) or pyridine (which can also be used as the solvent).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer, and wash it successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.[1]

Quantitative Data Summary

The following table provides estimated yields for the proposed synthetic route, based on analogous reactions reported in the chemical literature.

| Step | Starting Materials | Key Reagents | Solvent | Temperature | Typical Yield |

| Stage 1.1: Cross-Coupling | 2-Bromopyridine, Benzyl Alcohol | Pd(OAc)2, SPhos, K3PO4 | Toluene | 100-120 °C | 70-85% |

| Stage 1.2: Oxidation | 2-Benzylpyridine | KMnO4 or CrO3 | Acetic Acid/Water | 20-40 °C | 60-75% |

| Stage 1.3: Amination | 2-Benzoylpyridine (protected) | NaNH2 | Toluene | 110-130 °C | 40-50% |

| Stage 2: N-Pivaloylation | 2-Amino-3-benzoylpyridine, Pivaloyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | 80-95% |

Conclusion

The synthesis of this compound presents a notable challenge in heterocyclic chemistry, primarily concerning the regioselective functionalization of the pyridine ring. The proposed multi-step pathway, which avoids a direct and often problematic Friedel-Crafts acylation, offers a robust and reliable alternative. By employing well-established reactions such as palladium-catalyzed cross-coupling, oxidation, and directed amination, followed by a standard N-acylation, this guide provides a practical and scientifically sound strategy for obtaining the target molecule. This approach underscores the importance of strategic synthetic planning in accessing complex and valuable chemical entities for pharmaceutical research and development.

References

- Palladium-Catalyzed Cross-Coupling Reactions.Angewandte Chemie International Edition. (A comprehensive review of modern cross-coupling methodologies).

- Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

- Oxidation of Alkylarenes with Potassium Permanganate.Journal of Organic Chemistry.

- The Chichibabin Reaction.Chemical Reviews. (A review of the amination of pyridines and other heterocycles).

-

Synthesis of novel N-(2-phenyl-3-pyridyl) thiadiazole/isothiazole carboxamide analogs as potent plant elicitors. Pest Management Science. [Link]

- Synthesis of N,N-dimethyl-3-(4-methyl) benzoyl propionamide a key intermediate of zolpidem.

Sources

An In-Depth Technical Guide to the Retrosynthetic Analysis of N-(3-benzoylpyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive retrosynthetic analysis of the novel heterocyclic compound, N-(3-benzoylpyridin-2-yl)pivalamide. This molecule presents an interesting synthetic challenge due to the juxtaposition of a sterically demanding pivalamide group and a benzoyl substituent on a pyridine core. This document will explore logical bond disconnections, identify key synthons, and propose viable forward synthetic strategies. The causality behind experimental choices will be elucidated, drawing upon established principles of organic synthesis. Detailed, step-by-step methodologies for key transformations are provided, supported by authoritative references and visual diagrams to ensure scientific integrity and practical applicability for researchers in medicinal chemistry and drug development.

Introduction and Strategic Overview

N-(3-benzoylpyridin-2-yl)pivalamide is a complex pyridine derivative with potential applications in medicinal chemistry, suggested by the prevalence of N-acyl-2-aminopyridine and benzoylpyridine motifs in pharmacologically active molecules.[1][2] A robust and efficient synthesis is paramount for further investigation of its biological properties. This guide will dissect the target molecule to its fundamental building blocks through a logical retrosynthetic approach, followed by a detailed discussion of the corresponding forward synthesis.

The core challenge in the synthesis of this molecule lies in the selective introduction of the benzoyl and pivaloyl groups onto the pyridine ring. The electron-deficient nature of the pyridine ring complicates traditional electrophilic aromatic substitution reactions like Friedel-Crafts acylation.[3][4][5] Therefore, alternative strategies, such as directed ortho-metalation or cross-coupling reactions, must be considered for the introduction of the benzoyl group.[6][7] The sterically hindered pivaloyl group also requires careful consideration of acylation conditions to achieve a successful reaction with the 2-amino group.

Retrosynthetic Analysis

The retrosynthetic analysis of N-(3-benzoylpyridin-2-yl)pivalamide begins by identifying the most logical bond disconnections. The two primary disconnections are the amide bond and the carbon-carbon bond of the benzoyl group.

Disconnection of the Amide Bond

The most apparent disconnection is the amide linkage (C-N bond), which is a common and reliable transformation. This leads to the key intermediate, 2-amino-3-benzoylpyridine, and pivaloyl chloride, a readily available acylating agent.[8]

Caption: Retrosynthesis via Amide Bond Disconnection.

Disconnection of the Benzoyl Group

Further deconstruction of 2-amino-3-benzoylpyridine involves the disconnection of the C-C bond between the pyridine ring and the benzoyl carbonyl. This leads to two primary retrosynthetic pathways:

Pathway A: Friedel-Crafts Type Disconnection (with modifications)

A direct Friedel-Crafts acylation of 2-aminopyridine is not feasible due to the deactivating effect of the pyridine nitrogen and its propensity to coordinate with Lewis acids.[4][5] However, this disconnection points towards strategies involving a nucleophilic pyridine intermediate reacting with an electrophilic benzoyl source. This can be achieved through:

-

Directed ortho-Metalation (DoM): The amino group (or a protected form) can act as a directed metalation group (DMG) to facilitate lithiation at the C3 position, followed by reaction with a benzoyl electrophile.[6][9]

-

Halogen-Metal Exchange: A pre-functionalized pyridine, such as 2-amino-3-bromopyridine, can undergo halogen-metal exchange to generate a nucleophilic organometallic species that can then be acylated.[10]

Pathway B: Cross-Coupling Disconnection

This approach envisions the formation of the C-C bond via a transition-metal-catalyzed cross-coupling reaction.[7] This is a powerful and versatile strategy in modern organic synthesis. Key cross-coupling reactions applicable here include:

-

Suzuki Coupling: Coupling of a pyridine boronic acid or ester with a benzoyl halide.

-

Stille Coupling: Reaction of a pyridine organostannane with a benzoyl halide.[11][12]

-

Heck Coupling: While less direct for ketone synthesis, variations can be considered.[13][14]

The following diagram illustrates these divergent retrosynthetic pathways for the key intermediate.

Caption: Retrosynthetic analysis of the key intermediate.

Proposed Forward Synthesis

Based on the retrosynthetic analysis, a plausible and efficient forward synthesis is proposed. This route prioritizes commercially available starting materials and high-yielding, reliable reactions.

Synthesis of the Key Intermediate: 2-Amino-3-benzoylpyridine

The synthesis of 2-amino-3-benzoylpyridine is the cornerstone of this synthetic route. A robust method involves a modified Friedel-Crafts reaction starting from nicotinic acid.[15]

Step 1: Synthesis of 3-Benzoylpyridine

Nicotinic acid is first converted to its acid chloride, which then undergoes a Friedel-Crafts acylation with benzene to yield 3-benzoylpyridine.[15]

Step 2: Amination of 3-Benzoylpyridine

Direct amination of 3-benzoylpyridine can be challenging. A more reliable approach is to first synthesize 2-aminopyridine and then introduce the benzoyl group. However, for the sake of a convergent synthesis, we will explore the amination of a pre-formed benzoylpyridine. A potential route involves the Chichibabin reaction, though yields can be variable. A more modern approach would be a palladium-catalyzed amination (Buchwald-Hartwig amination) of a halogenated 3-benzoylpyridine.[2]

A more practical approach is to start with a precursor that already contains the amino group or a masked version of it. For instance, starting with 2-amino-3-bromopyridine, a cross-coupling reaction can be employed to introduce the benzoyl group.

Proposed Optimized Route for 2-Amino-3-benzoylpyridine:

A highly efficient method would be a Stille or Suzuki cross-coupling reaction.[7][11]

-

Stille Coupling Approach:

-

Start with commercially available 2-amino-3-bromopyridine.

-

React with hexamethylditin in the presence of a palladium catalyst to form 2-amino-3-(trimethylstannyl)pyridine.

-

Couple the organostannane with benzoyl chloride using a palladium catalyst to yield 2-amino-3-benzoylpyridine.[16]

-

The following workflow illustrates this proposed synthesis.

Sources

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. echemi.com [echemi.com]

- 5. askfilo.com [askfilo.com]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. znaturforsch.com [znaturforsch.com]

- 11. Stille Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. application.wiley-vch.de [application.wiley-vch.de]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(3-benzoylpyridin-2-yl)pivalamide

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of N-(3-benzoylpyridin-2-yl)pivalamide, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The described procedure involves the N-acylation of 2-amino-3-benzoylpyridine with pivaloyl chloride. This guide is designed for researchers in organic synthesis, drug development, and related fields, offering a step-by-step methodology grounded in established chemical principles. The document elucidates the underlying reaction mechanism, provides a robust protocol for synthesis and purification, outlines methods for structural characterization, and emphasizes critical safety considerations.

Introduction and Scientific Rationale

N-acylated aminopyridines are a cornerstone structural motif in a multitude of biologically active compounds and functional materials.[1] The introduction of a pivaloyl group, with its sterically demanding tert-butyl moiety, can significantly influence a molecule's pharmacological profile by enhancing metabolic stability and modulating binding interactions. The target molecule, N-(3-benzoylpyridin-2-yl)pivalamide, combines this feature with a benzoylpyridine scaffold, suggesting potential applications as a pharmaceutical intermediate or a ligand in coordination chemistry.

The synthesis presented herein is a classic example of nucleophilic acyl substitution. The reaction proceeds via the attack of the nucleophilic amino group of 2-amino-3-benzoylpyridine on the highly electrophilic carbonyl carbon of pivaloyl chloride.

Reaction Scheme:

Mechanistic Insight: The reaction is typically performed in the presence of a base, such as pyridine, which serves a dual purpose. Firstly, it acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.[2] Secondly, pyridine can act as a nucleophilic catalyst by first reacting with pivaloyl chloride to form a highly reactive N-pivaloylpyridinium ion.[3][4] This intermediate is significantly more electrophilic than pivaloyl chloride itself, thus accelerating the rate of attack by the aminopyridine.[3] Anhydrous conditions are crucial, as pivaloyl chloride readily hydrolyzes in the presence of water.[5]

Experimental Protocol

This protocol details the synthesis, work-up, and purification of N-(3-benzoylpyridin-2-yl)pivalamide.

Materials and Equipment

Table 1: Reagent and Solvent Specifications

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Required Grade | Supplier Example |

| 2-Amino-3-benzoylpyridine | C₁₂H₁₀N₂O | 198.22 | >98% | Commercially Available |

| Pivaloyl Chloride | C₅H₉ClO | 120.58 | >99% | Sigma-Aldrich |

| Anhydrous Pyridine | C₅H₅N | 79.10 | Anhydrous, >99.8% | Acros Organics |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | Type II | In-house |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | In-house |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous Granular | VWR |

Equipment:

-

Round-bottom flasks (50 mL, 100 mL)

-

Magnetic stirrer and stir bars

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Erlenmeyer flask (125 mL)

-

Apparatus for recrystallization

-

TLC plates (silica gel 60 F254)

-

Standard laboratory glassware

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of N-(3-benzoylpyridin-2-yl)pivalamide.

Step-by-Step Procedure

1. Reaction Setup: a. To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-benzoylpyridine (1.0 g, 5.04 mmol). b. Fit one neck with a rubber septum and the other with a reflux condenser under a nitrogen or argon atmosphere. c. Through the septum, add 25 mL of anhydrous pyridine using a syringe.[6] d. Stir the mixture at room temperature until the solid is completely dissolved. e. Cool the flask to 0°C using an ice-water bath.

2. Acylation: a. While maintaining the temperature at 0°C, slowly add pivaloyl chloride (0.68 mL, 5.54 mmol, 1.1 equiv.) dropwise to the stirred solution over 5-10 minutes using a syringe. A precipitate (pyridinium hydrochloride) may form upon addition.[2] b. After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes. c. Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. d. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting amine spot is consumed.

3. Work-up and Extraction: a. Upon completion, carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of deionized water. b. Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL). c. Combine the organic layers. Wash the combined organic phase sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual pyridine and salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.